4-(2-Chloroethylsulfonyl)butyric Acid (CAS 121315-24-0) is a highly specialized heterobifunctional linker designed for advanced bioconjugation, biomaterial synthesis, and antibody-drug conjugate (ADC) development. It features a terminal carboxylic acid for standard amide coupling (e.g., via NHS ester activation) and a 2-chloroethylsulfonyl moiety that serves as a latently reactive, masked vinyl sulfone [1]. Unlike pre-activated electrophiles, the 2-chloroethylsulfonyl group remains stable during upstream synthetic processing and storage, undergoing base-catalyzed β-elimination to form a highly thiol-selective vinyl sulfone only when activated [2]. This controlled reactivity profile, combined with the exceptional physiological stability of the resulting thioether linkages, makes this compound a critical procurement choice for workflows requiring precise, multi-step conjugation without premature degradation or cross-linking.
Substituting 4-(2-Chloroethylsulfonyl)butyric Acid with standard maleimide linkers (e.g., 4-maleimidobutyric acid) or pre-formed vinyl sulfones introduces severe process and performance liabilities. Maleimide-thiol conjugates are notoriously susceptible to retro-Michael exchange in vivo, leading to premature payload loss in ADCs as the linker transfers to endogenous thiols like serum albumin [1]. Conversely, attempting to use direct vinyl sulfone analogs or symmetric divinyl sulfones often results in premature Michael addition, polymerization, or complex product mixtures during the activation of the carboxylic acid[2]. The 2-chloroethylsulfonyl group resolves both issues by providing inert latent reactivity during synthesis and yielding an irreversibly stable thioether bond post-activation, preventing the off-target toxicity and low yields associated with generic alternatives.
A critical failure point in ADC procurement is the instability of the linker-payload bond in systemic circulation. When activated to its vinyl sulfone form, 4-(2-Chloroethylsulfonyl)butyric Acid forms a thioether adduct with cysteine residues that is highly resistant to retro-Michael exchange. Class-level pharmacokinetic data demonstrates that vinyl sulfone-thiol adducts retain >95% conjugate integrity over extended plasma incubation, whereas traditional maleimide-thiol adducts undergo significant deconjugation, often losing ~50% of their payload to endogenous thiols within 7 days [1]. This irreversible binding profile is essential for minimizing off-target toxicity and maximizing the therapeutic index of targeted biologics.
| Evidence Dimension | Thioether bond stability in human plasma (resistance to retro-Michael exchange) |
| Target Compound Data | >95% conjugate integrity maintained (vinyl sulfone adduct) |
| Comparator Or Baseline | Traditional maleimide-thiol adducts (~50% payload loss over 7 days) |
| Quantified Difference | Near-total elimination of retro-Michael deconjugation compared to maleimide baselines |
| Conditions | In vivo / human plasma incubation physiological conditions |
Ensures that ADCs and radiopharmaceuticals do not prematurely release their toxic or radioactive payloads into systemic circulation.
During the synthesis of complex bioconjugation reagents, the premature reactivity of the crosslinking functional group often leads to low yields and complex purification requirements. The 2-chloroethylsulfonyl moiety in this compound acts as a latently reactive precursor that remains stable during the activation of the butyric acid group (e.g., NHS esterification). In contrast, utilizing direct vinyl sulfone analogs or divinyl sulfones frequently results in product mixtures due to premature Michael addition or polymerization [1]. By requiring specific base-catalyzed β-elimination to activate the vinyl sulfone, this compound allows manufacturers to achieve high-purity functionalization of polymers and biomolecules without the yield losses associated with pre-activated electrophiles.
| Evidence Dimension | Precursor stability during upstream synthetic functionalization |
| Target Compound Data | Stable latent reactivity; activates only under targeted base-catalyzed β-elimination |
| Comparator Or Baseline | Pre-formed vinyl sulfones / divinyl sulfones (prone to premature reaction and product mixtures) |
| Quantified Difference | Eliminates premature cross-linking and polymerization during carboxylic acid activation |
| Conditions | Multi-step synthetic workflows (e.g., NHS ester formation, polymer end-capping) |
Allows chemical manufacturers to synthesize highly pure, functionalized intermediates without the yield-destroying side reactions typical of pre-activated linkers.
For the procurement of crosslinkers in hydrogel and biomaterial applications, long-term hydrolytic stability is a primary selection criterion. Thiol-Michael addition networks formed via activated vinyl sulfones exhibit exceptional resistance to hydrolytic cleavage in aqueous environments. Comparative studies highlight that while thiol-acrylate adducts are hydrolytically labile and undergo rapid degradation, and maleimide adducts are susceptible to both radical-mediated cleavage and ring-opening, vinyl sulfone-thiol adducts remain comparably more stable and structurally intact in aqueous media [1]. This makes the activated form of 4-(2-Chloroethylsulfonyl)butyric Acid a highly effective choice for formulating durable, non-degradable hydrogel matrices.
| Evidence Dimension | Hydrolytic stability of the resulting thioether adduct in aqueous environments |
| Target Compound Data | High structural stability with negligible hydrolytic cleavage (vinyl sulfone adduct) |
| Comparator Or Baseline | Thiol-acrylate adducts (hydrolytically labile) and maleimide adducts (susceptible to ring-opening/exchange) |
| Quantified Difference | Significantly extended functional half-life in aqueous networks compared to acrylate and maleimide baselines |
| Conditions | Aqueous hydrogel environments / physiological pH |
Provides the necessary long-term structural integrity for hydrogels and biomaterials that must resist degradation in aqueous or physiological environments.
Due to the exceptional resistance of the activated vinyl sulfone-thiol adduct to retro-Michael exchange, this compound is highly recommended for the development of next-generation ADCs. It ensures that the cytotoxic payload remains securely tethered to the targeting antibody while in systemic circulation, drastically reducing off-target toxicity compared to traditional maleimide-based linkers [1].
The latent reactivity of the 2-chloroethylsulfonyl group makes this compound highly suitable for synthesizing advanced PEGylation reagents. The carboxylic acid can be coupled to amino-PEG derivatives without prematurely triggering the sulfone moiety, allowing manufacturers to produce stable, shelf-ready PEG-vinyl sulfone precursors that are activated only at the point of protein conjugation [2].
For biomaterial applications requiring long-term structural integrity, this linker is utilized to form highly stable hydrogel networks. Because the resulting vinyl sulfone-thiol crosslinks are hydrolytically stable—unlike their acrylate or maleimide counterparts—they are perfectly suited for tissue engineering scaffolds and sustained-release matrices that must resist aqueous degradation [3].
Irritant